molecular formula C13H13ClN4O3S B055571 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea CAS No. 119271-20-4

1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea

Cat. No. B055571
CAS RN: 119271-20-4
M. Wt: 340.79 g/mol
InChI Key: OOLVWNRWJDFRCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea, also known as CDK9 inhibitor, is a chemical compound that has gained immense attention in the scientific community due to its potential as a therapeutic agent. CDK9 inhibitor is a small molecule that selectively inhibits the activity of CDK9, a cyclin-dependent kinase that is involved in transcription elongation.

Mechanism of Action

1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor selectively inhibits the activity of 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea, which is involved in transcription elongation. 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea is a subunit of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the transcription of genes that are involved in cell growth and survival. 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor binds to the ATP-binding site of 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea, preventing its activity and thereby inhibiting transcription elongation.
Biochemical and Physiological Effects:
1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor has been shown to have several biochemical and physiological effects. In cancer cells, 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor inhibits the transcription of genes that are essential for cell growth and survival, leading to cell death. In animal models of heart disease, 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor reduces inflammation and improves cardiac function. 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor has also been shown to inhibit the replication of viruses such as HIV and HCV.

Advantages and Limitations for Lab Experiments

1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research. 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor is also highly selective for 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea, which reduces the risk of off-target effects. However, 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor has some limitations for lab experiments. Its potency varies depending on the cell type and experimental conditions, which can make it difficult to interpret results. Additionally, 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor has poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor. One potential direction is the optimization of 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor to improve its potency and selectivity. Another direction is the development of 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor as a therapeutic agent for cancer, heart disease, and viral infections. 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor can also be used as a tool to study the role of 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea in transcription elongation and its involvement in various diseases.

Synthesis Methods

The synthesis of 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor involves a series of steps that require expertise in organic chemistry. The most common method for synthesizing 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor is the reaction of benzenesulfonyl chloride with 5-chloro-2,6-dimethylpyrimidin-4-amine, followed by the reaction of the resulting product with urea. The final product is purified through column chromatography to obtain a pure 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor.

Scientific Research Applications

1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, heart disease, and viral infections. The inhibition of 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea activity has been shown to disrupt the transcription of genes that are essential for the survival and growth of cancer cells, making it a promising candidate for cancer treatment. 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor has also been shown to reduce inflammation and improve cardiac function in animal models of heart disease. Additionally, 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor has been shown to inhibit the replication of viruses such as HIV and HCV.

properties

CAS RN

119271-20-4

Molecular Formula

C13H13ClN4O3S

Molecular Weight

340.79 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea

InChI

InChI=1S/C13H13ClN4O3S/c1-8-11(14)12(16-9(2)15-8)17-13(19)18-22(20,21)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,15,16,17,18,19)

InChI Key

OOLVWNRWJDFRCV-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC(=N1)C)NC(=O)NS(=O)(=O)C2=CC=CC=C2)Cl

Canonical SMILES

CC1=C(C(=NC(=N1)C)NC(=O)NS(=O)(=O)C2=CC=CC=C2)Cl

synonyms

5-Chloro-2,4-dimethyl-6-(([(phenylsulfonyl)amino]carbonyl)amino)pyrimi dine

Origin of Product

United States

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